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molecular formula C8H3Cl2NO2 B161661 4,5-Dichloroisatin CAS No. 1677-47-0

4,5-Dichloroisatin

Cat. No. B161661
M. Wt: 216.02 g/mol
InChI Key: WWSWHYAXEFLETD-UHFFFAOYSA-N
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Patent
US04146718

Procedure details

Chlorination of 4-chloroisatin with sulfuryl chloride by the method of B. R. Baker, et al., J. Org. Chem., 17, 149 (1952), gave a 70% yield of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[C:4](=[O:12])[C:5](=[O:11])[NH:6]2.S(Cl)([Cl:16])(=O)=O>>[Cl:1][C:2]1[C:10]([Cl:16])=[CH:9][CH:8]=[C:7]2[C:3]=1[C:4](=[O:12])[C:5](=[O:11])[NH:6]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C2C(C(NC2=CC=C1)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(C(NC2=CC=C1Cl)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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